molecular formula C20H22N2O5S B2634805 6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-04-5

6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2634805
CAS No.: 864926-04-5
M. Wt: 402.47
InChI Key: VKCBNDDNOVSBQT-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound featuring a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl and methyl ester groups. This can be done using standard esterification reagents such as ethanol and methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the ester moieties, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that derivatives of thieno[2,3-c]pyridines exhibit a variety of biological activities, including:

  • Antiviral Activity : Some studies have shown that compounds in this class can inhibit viral replication, particularly against HIV-1. The structural modifications in derivatives can enhance their efficacy against resistant strains of the virus .
  • Anticancer Properties : Thieno[2,3-c]pyridine derivatives have been investigated for their potential as anticancer agents. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects : Some compounds demonstrate anti-inflammatory properties by modulating cytokine production and other inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .

Case Study 1: Antiviral Activity Against HIV-1

A study focused on the antiviral activity of thieno[2,3-c]pyridine derivatives showed that specific modifications led to enhanced potency against HIV-1. For instance, the introduction of various amido groups significantly increased the compound's ability to inhibit viral replication compared to standard treatments like efavirenz (EFV) .

Case Study 2: Anticancer Efficacy

In another research project, a series of thieno[2,3-c]pyridine derivatives were evaluated for their anticancer effects on various cancer cell lines. The results indicated that certain substitutions on the pyridine ring improved cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis in these cells.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the benzamido group may facilitate binding to proteins or enzymes, while the thieno[2,3-c]pyridine core could interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine Derivatives: Compounds with similar cores but different substituents.

    Benzamido Derivatives: Compounds featuring the benzamido group but with different core structures.

    Dicarboxylate Esters: Compounds with ester groups but different aromatic or heterocyclic cores.

Uniqueness

What sets 6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate apart is its specific combination of functional groups and structural features. This unique arrangement allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in both research and industrial applications.

Biological Activity

6-Ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[2,3-c]pyridine core with multiple functional groups that may contribute to its biological activity. The molecular formula is C20H22N2O5SC_{20}H_{22}N_{2}O_{5}S with a molecular weight of approximately 402.465 g/mol. Its predicted logP value is 4.52, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Anticancer Activity

Recent studies have evaluated the anticancer potential of various thieno[2,3-c]pyridine derivatives, including our compound of interest. For instance, compounds with similar structures have demonstrated inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The following table summarizes the cytotoxicity data for related compounds:

CompoundCell LineIC50 (μM)
12e (related)A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The IC50 values indicate that these compounds can effectively inhibit cell proliferation at low concentrations, suggesting a promising therapeutic window.

The mechanism by which thieno[2,3-c]pyridine derivatives exert their anticancer effects often involves the inhibition of specific kinases or enzymes crucial for cancer cell survival and proliferation. For example, some derivatives have been shown to target c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis . The binding affinity and inhibitory potency against c-Met are critical parameters for evaluating the therapeutic potential of these compounds.

Antiviral Activity

In addition to anticancer properties, thieno[2,3-c]pyridine derivatives have also been explored for antiviral activities. For instance, certain derivatives have shown promise against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrate improved efficacy against resistant strains compared to existing therapies .

Study on Structural Variants

A study synthesized several structural variants of thieno[2,3-c]pyridine derivatives to assess their biological activities systematically. The results indicated that modifications to the benzamido moiety significantly influenced both cytotoxicity and selectivity towards cancer cells .

Clinical Relevance

In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of these compounds in animal models before clinical trials can be initiated. Preliminary data suggest that these compounds may offer new avenues for treatment-resistant cancers.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-27-20(25)22-10-9-14-15(11-22)28-18(16(14)19(24)26-3)21-17(23)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCBNDDNOVSBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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